molecular formula C14H14N4O2S B5711313 3-(2-furyl)-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine

3-(2-furyl)-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine

Cat. No. B5711313
M. Wt: 302.35 g/mol
InChI Key: FTBXQJZSZOOAKS-UHFFFAOYSA-N
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Description

3-(2-furyl)-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine, also known as FMBT, is a compound that has been widely studied for its potential as a therapeutic agent. FMBT belongs to the class of 1,2,4-triazole compounds, which have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Scientific Research Applications

Protective Group in Synthesis

The 4-methoxybenzyl moiety within the compound serves as a protective group for thiol groups in synthetic chemistry. This is particularly useful for the in situ deprotection and deposition of extended aromatic thiolate monolayers, which are often used in nanotechnology and materials science .

Cancer Research

Compounds containing the 4-methoxybenzyl group have been explored for their potential to target Poly (ADP-Ribose) Polymerase (PARP), which is a promising approach in treating certain types of cancers, including breast cancer . The compound could be a candidate for further investigation in this field.

Organic Electronics

The 4-methoxybenzyl group can increase the solubility and stability of precursors used in the formation of self-assembled monolayers (SAMs). These SAMs are integral to the development of organic electronic devices, such as organic transistors, by improving charge transfer dynamics .

Surface Chemistry

The compound can be used to form SAMs on gold surfaces. These monolayers are crucial in various applications, including biosensors, catalysis, and as anti-corrosion coatings. The stability and structure of these SAMs can be critical for the performance of the devices they are used in .

properties

IUPAC Name

3-(furan-2-yl)-5-[(4-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-19-11-6-4-10(5-7-11)9-21-14-17-16-13(18(14)15)12-3-2-8-20-12/h2-8H,9,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBXQJZSZOOAKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(furan-2-yl)-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine

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